molecular formula C8H5BrFN B1279847 5-bromo-4-fluoro-1H-indole CAS No. 344790-96-1

5-bromo-4-fluoro-1H-indole

Cat. No. B1279847
M. Wt: 214.03 g/mol
InChI Key: OBGNVOLKFFCMAM-UHFFFAOYSA-N
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Description

5-bromo-4-fluoro-1H-indole (5-BF-1HI) is an indole derivative that has been widely studied in recent years due to its unique properties and potential applications. 5-BF-1HI is a heterocyclic compound with a five-membered ring composed of one nitrogen atom and four carbon atoms. It is a highly reactive compound that has been used in a variety of synthetic reactions and has been found to be a useful tool for the synthesis of various other compounds. 5-BF-1HI has also been studied for its potential use as a drug, and for its biochemical and physiological effects.

Scientific Research Applications

    Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of alkaloids, which are naturally occurring organic compounds mostly found in plants .
    • Method : The synthesis of indole derivatives involves various chemical reactions, including the Bartoli indole synthesis .
    • Results : The synthesis results in the formation of indole derivatives, which are prevalent moieties present in selected alkaloids .

    Biological Activities

    • Field : Pharmacology
    • Application : Indole derivatives have diverse biological activities and are used in the development of various drugs .
    • Method : The development of drugs involves the synthesis of various scaffolds of indole to screen different pharmacological activities .
    • Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

    Antiproliferative/Cytotoxic Activities

    • Field : Oncology
    • Application : 5-bromo derivatives of indole phytoalexins, which likely include 5-bromo-4-fluoro-1H-indole, have been tested for antiproliferative/cytotoxic activities on human cancer cell lines .
    • Method : The method likely involves in vitro testing of the compounds on various cancer cell lines .
    • Results : The results of these tests are not specified in the available information .

    Synthesis of Other Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of other alkaloids .
    • Method : The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .
    • Results : The synthesis results in the formation of other alkaloids .

    Anti-Inflammatory Activities

    • Field : Pharmacology
    • Application : Chalcones of indole were tested for anti-inflammatory activities against carrageenan-induced edema in albino rats .
    • Method : The method likely involves in vivo testing of the compounds on albino rats .
    • Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

    Medicinal Applications of Indole-Containing Metal Complexes

    • Field : Medicinal Chemistry
    • Application : Indole-containing metal complexes have shown biological and pharmacological activity in the area of drug discovery .
    • Method : The method involves the synthesis of indole-containing metal complexes and testing their biological and pharmacological activities .
    • Results : The results of these tests are not specified in the available information .

    Indole as a Moiety in Selected Alkaloids

    • Field : Organic Chemistry
    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
    • Method : The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .
    • Results : The synthesis results in the formation of indoles as a moiety in selected alkaloids .

    Antiviral Activity

    • Field : Pharmacology
    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results : The compound showed inhibitory activity with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

    Medicinal Applications of Indole-Containing Metal Complexes

    • Field : Medicinal Chemistry
    • Application : Indole-containing metal complexes have shown biological and pharmacological activity in the area of drug discovery .
    • Method : The method involves the synthesis of indole-containing metal complexes and testing their biological and pharmacological activities .
    • Results : The results of these tests are not specified in the available information .

properties

IUPAC Name

5-bromo-4-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGNVOLKFFCMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467974
Record name 5-bromo-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-fluoro-1H-indole

CAS RN

344790-96-1
Record name 5-bromo-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-fluoro-1H-indole
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